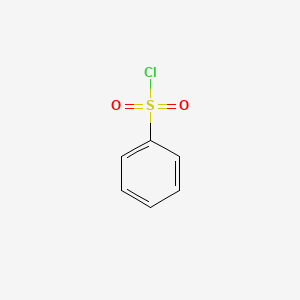

5-Chlorothiophene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5-chlorothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORSTNOXGOXWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370041 | |

| Record name | 5-Chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2766-74-7 | |

| Record name | 5-Chloro-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2766-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-thiophenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiophenesulfonyl chloride, 5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chlorothiophene-2-sulfonyl chloride CAS number

An In-Depth Technical Guide to 5-Chlorothiophene-2-sulfonyl chloride (CAS: 2766-74-7): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound, identified by the CAS number 2766-74-7 , is a highly reactive heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and organic synthesis.[1][2][3][4] Its unique structure, featuring an electron-rich thiophene ring activated by a potent sulfonyl chloride functional group, makes it an exceptionally versatile reagent for constructing complex molecular architectures.[2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, core reactivity, and significant applications, with a focus on the rationale behind its use in modern pharmaceutical research.

PART 1: Physicochemical Characteristics and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in a laboratory setting. This compound is typically a colorless to light yellow semi-solid or liquid, a state attributable to its relatively low melting point.[2][5]

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2766-74-7 | [1][2][3] |

| Molecular Formula | C₄H₂Cl₂O₂S₂ | [1][3] |

| Molecular Weight | 217.09 g/mol | [1][3][6] |

| Appearance | Colorless to yellow/orange clear liquid or semi-solid | [2][7] |

| Melting Point | 25 - 28 °C | [2] |

| Boiling Point | 112-117 °C (lit.); 66 °C / 0.05 mmHg | [2] |

| Density | ~1.623 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | ~1.586 (lit.) | |

| Storage Temperature | 2 - 8 °C, Moisture sensitive | [2][8][9] |

Expert Insights on Handling and Storage

The sulfonyl chloride group is notoriously susceptible to hydrolysis. Therefore, the compound reacts violently with water and is moisture-sensitive.[7][10] This reactivity necessitates stringent storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area.[7][9] The recommended storage temperature of 2-8°C helps to minimize degradation over time.[2][8]

Safety as a Self-Validating System

The primary hazard associated with this compound is its corrosivity.[6] Understanding this is key to establishing a self-validating safety protocol. The compound is classified as causing severe skin burns and eye damage.[6][10] This is because the sulfonyl chloride moiety can react with nucleophiles present in biological tissues, such as water or amine groups on proteins, leading to the release of hydrochloric acid (HCl) and subsequent chemical burns.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Code |

| Skin Corrosion 1B | GHS05 | Danger | H314 |

| Serious Eye Damage 1 | GHS05 | Danger | H318 |

Protocol for Safe Handling:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[9] An eyewash station and safety shower must be immediately accessible.[10]

-

Personal Protective Equipment (PPE): A layered approach is critical.

-

Emergency Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[10]

PART 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the chlorosulfonation of 2-chlorothiophene.[1][5] This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[1]

Objective: To synthesize this compound from 2-chlorothiophene.

Reagents:

-

2-Chlorothiophene

-

Chlorosulfonic acid (ClSO₃H)

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (DCM)

-

Crushed Ice / Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and dropping funnel, cautiously add phosphorus pentachloride (0.40 eq.) in portions to chlorosulfonic acid (5 eq.). Causality: PCl₅ reacts with any water present in the chlorosulfonic acid and helps generate a more potent electrophilic species, SO₂Cl⁺. This addition is highly exothermic and releases HCl gas, requiring careful execution in a fume hood.[1]

-

Reaction Initiation: Cool the mixture in an ice bath. Slowly add 2-chlorothiophene (1.0 eq.) dropwise over 1 hour. The reaction mixture will typically turn a dark purple color. Causality: The thiophene ring is electron-rich and susceptible to electrophilic attack. The chloro-substituent is ortho-, para-directing; however, the attack occurs at the C5 position due to steric hindrance at C3 and the higher activation at the alpha-position (C5) of the thiophene ring. Low temperature is crucial to control the reaction rate and prevent unwanted side reactions.

-

Reaction Completion: Allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion.[1]

-

Work-up - Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. Causality: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and PCl₅. This is a highly exothermic process that must be done slowly.

-

Work-up - Extraction: Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers. Causality: The desired product is organic-soluble and will move into the DCM phase.

-

Work-up - Washing: Wash the combined organic extracts sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The water wash removes water-soluble impurities. The NaHCO₃ wash neutralizes any remaining acidic species (HCl, H₂SO₄), which is evidenced by CO₂ evolution. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.[1]

-

Purification: Purify the resulting crude product by high vacuum distillation to yield this compound as a colorless to light yellow product.[1][5]

Workflow and Mechanistic Diagrams

Caption: High-level workflow for the synthesis of this compound.

PART 3: Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the sulfonyl chloride group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles.

Primary Reaction: Sulfonamide Formation

The most common application is the formation of sulfonamides via reaction with primary or secondary amines.[2][11] Sulfonamides are a key functional group (a "pharmacophore") in a vast number of marketed drugs.

General Reaction Scheme: R-NH₂ (Amine) + 5-Cl-Th-SO₂Cl → 5-Cl-Th-SO₂-NH-R (Sulfonamide) + HCl

Protocol: Synthesis of N-benzyl-5-chlorothiophene-2-sulfonamide

-

Setup: Dissolve benzylamine (1.0 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq.) in a suitable aprotic solvent (e.g., DCM or THF) in a round-bottom flask. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Addition: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Reaction: Stir the reaction at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Dilute the reaction mixture with the solvent and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.

Caption: Generalized mechanism for sulfonamide synthesis.

PART 4: Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound is demonstrated by its incorporation into high-value, biologically active molecules. Its thiophene core can engage in specific interactions with protein targets, while the sulfonamide linker provides a robust connection to other pharmacophoric elements.

Case Study 1: Alzheimer's Disease - γ-Secretase Inhibitors

This compound is a documented precursor in the synthesis of Notch-1-sparing γ-secretase inhibitors.[1][8] These inhibitors are investigated for their potential to reduce the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. The thiophene sulfonamide moiety often serves as a key recognition element that binds within the active site of the enzyme.[8]

Case Study 2: Glaucoma - Carbonic Anhydrase Inhibitors

In the development of treatments for glaucoma, this reagent has been used to prepare 3-substituted thieno[2,3-b][1][4]thiazine-6-sulfonamides. These molecules were found to be potent inhibitors of the enzyme carbonic anhydrase II. Inhibition of this enzyme in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure. The 5-chlorothiophene sulfonamide core is critical for the inhibitory activity.

Case Study 3: Oncology - Anti-Cancer Agents

Recent research has shown that derivatives of the natural product tetrandrine, when modified with the 5-chlorothiophene-2-sulfonyl group, exhibit potent anti-proliferative effects against hepatocellular carcinoma cell lines.[12] Specifically, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine was identified as a lead compound that induces cancer cell death (apoptosis) through a mitochondria-mediated pathway.[12] This highlights the reagent's utility in modifying complex natural products to enhance their therapeutic properties.

Caption: Role of the core reagent in different therapeutic areas.

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined reactivity, coupled with the favorable biological properties of the resulting thiophene sulfonamide derivatives, has secured its place in the modern drug discovery toolbox. From neurodegenerative diseases to oncology and ophthalmology, this versatile reagent provides a reliable and effective scaffold for the development of novel therapeutics. A disciplined approach to its handling, grounded in a firm understanding of its chemical properties and reactivity, allows researchers to safely and effectively unlock its considerable synthetic potential.

References

- 1. This compound CAS#: 2766-74-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 2766-74-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 2766-74-7 [chemicalbook.com]

- 6. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. canbipharm.com [canbipharm.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-Chlorothiophene-2-sulfinic Acid|7 g/mol|RUO [benchchem.com]

- 12. Frontiers | A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma [frontiersin.org]

An In-Depth Technical Guide to 5-Chlorothiophene-2-sulfonyl chloride

<

Abstract

5-Chlorothiophene-2-sulfonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique bifunctional nature, featuring a reactive sulfonyl chloride group and a chlorinated thiophene ring, makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, including its precise molecular weight, synthesis protocols, reactivity, and applications. We will delve into the mechanistic underpinnings of its common reactions, provide validated experimental procedures, and discuss its role in the synthesis of biologically active compounds, such as γ-secretase inhibitors for Alzheimer's disease research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemical synthesis. This compound, identified by its CAS Number 2766-74-7, is a compound whose utility is directly linked to its specific physical and chemical characteristics.[1]

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. The molecular formula is C₄H₂Cl₂O₂S₂.[1][2] Based on this, the calculated molecular weight is approximately 217.09 g/mol .[2] Different sources may provide slightly varied values due to isotopic abundance considerations, with PubChem listing a monoisotopic mass of 215.8873270 Da and an average mass of 217.1 g/mol .[1] For routine laboratory use, 217.09 g/mol is a widely accepted and practical value.[2]

A summary of its key quantitative properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 217.09 g/mol | [2] |

| Molecular Formula | C₄H₂Cl₂O₂S₂ | [1][2] |

| CAS Number | 2766-74-7 | [1][2] |

| Density | 1.623 g/mL at 25 °C | [3] |

| Boiling Point | 112-117 °C (lit.) | [3] |

| Refractive Index | n20/D 1.586 (lit.) | [3] |

| Melting Point | 25 - 28 °C | [4] |

| Appearance | Colorless to light yellow solid/liquid | [4] |

It is important to note that the compound's low melting point means it can exist as a semi-solid or viscous liquid at or slightly above standard room temperature.[3][4] It is also moisture-sensitive and reacts violently with water, necessitating careful handling under inert conditions.[5][6]

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application. The most common and direct laboratory-scale preparation involves the chlorosulfonation of 2-chlorothiophene.[3] This electrophilic substitution reaction positions the sulfonyl chloride group at the C5 position, which is activated by the sulfur atom in the thiophene ring.

The causality behind this regioselectivity lies in the directing effect of the heteroatom. The sulfur atom in the thiophene ring can stabilize the Wheland intermediate formed during electrophilic attack at the adjacent C2 or C5 positions. The C5 position is often favored, leading to the desired product.

Caption: General workflow for the synthesis of the target compound.

Validated Laboratory Synthesis Protocol

This protocol is adapted from established industrial and laboratory procedures.[3] The use of phosphorus pentachloride (PCl₅) as a co-reagent or catalyst is often employed to enhance the reaction's efficiency.[3]

Materials:

-

2-Chlorothiophene

-

Chlorosulfonic acid

-

Phosphorus pentachloride (optional, but recommended)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

High-vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 2-chlorothiophene. Cool the flask to 0-5 °C using an ice bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid dropwise to the stirred 2-chlorothiophene. If using, phosphorus pentachloride can be added portion-wise concurrently. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid. The product will separate into the organic phase.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3]

-

Purification: The crude product is typically a pale yellow to white viscous mass.[3] For high purity, purification by high-vacuum distillation is recommended (boiling point ~110-112 °C at reduced pressure).[3]

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, making it susceptible to nucleophilic attack. This reactivity is the foundation for its primary application: the synthesis of sulfonamides.

Caption: Nucleophilic substitution at the sulfonyl chloride group.

Sulfonamide Formation

The reaction with primary or secondary amines is one of the most powerful transformations utilizing this reagent. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond.

This reaction is fundamental in medicinal chemistry. The resulting sulfonamide moiety is a key pharmacophore in a wide array of drugs, including antibiotics and diuretics.[4] The thiophene ring itself can participate in further functionalization or act as a bioisostere for a phenyl ring, offering a way to modulate a drug candidate's pharmacokinetic properties.

Applications in Drug Discovery & Materials Science

The structural motifs derived from this compound are prevalent in modern research and development.

-

Medicinal Chemistry: Its most notable application is as a precursor for synthesizing sulfonamide-based enzyme inhibitors. For instance, it is a key building block in the preparation of Notch-1-sparing γ-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[3][7] It is also used to prepare N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide, another molecule of interest in pharmaceutical research.

-

Coupling Reagents: It can be reacted with 1-hydroxy-7-azabenzotriazole (HOAt) to form a stable and efficient coupling reagent (CTSOAt). This reagent facilitates the formation of amide and ester bonds, which are crucial transformations in pharmaceutical synthesis, often with high yields and under mild conditions.[8]

-

Materials Science: The compound is used to create functionalized polymers. By incorporating the sulfonyl group into polymer backbones, researchers can enhance properties like thermal stability and conductivity, leading to the development of advanced materials.[4]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the synthesis of novel pesticides and herbicides, where the sulfonamide linkage is often critical for biological activity.[4]

Safety, Handling, and Storage

As a highly reactive and corrosive compound, stringent safety protocols must be followed when handling this compound.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[9][10] It reacts violently with water and moisture, potentially liberating toxic gas.[5][6] Inhalation can cause severe irritation to the respiratory tract.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and full eye/face protection (safety goggles and face shield).[9][10]

-

Handling: Avoid all personal contact.[9] Do not breathe dust or vapors.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. Keep containers securely sealed when not in use.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6][10] Recommended storage temperature is between 2-8°C.[4] The storage area should be designated for corrosive materials.

-

Spills and First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][10] For spills, use a dry clean-up procedure and avoid generating dust.[9] Neutralize residue carefully.

Conclusion

This compound is more than just a chemical with a molecular weight of 217.09 g/mol ; it is an enabling tool for innovation in chemical science. Its predictable reactivity, coupled with the versatile nature of the thiophene ring, provides a reliable platform for the synthesis of a diverse range of high-value molecules. From creating potential new therapies for neurodegenerative diseases to developing next-generation materials, a deep understanding of this reagent's properties and protocols is essential for any scientist aiming to push the boundaries of molecular design and application.

References

- 1. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 2766-74-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. canbipharm.com [canbipharm.com]

A Guide to the Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride: Mechanism, Protocol, and Safety

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-chlorothiophene-2-sulfonyl chloride, a pivotal intermediate in pharmaceutical and agrochemical research, from the readily available starting material, 2-chlorothiophene. The core of this transformation is the direct chlorosulfonation, an electrophilic aromatic substitution reaction. This document elucidates the underlying reaction mechanism, details the regiochemical outcome, and presents a robust, field-proven experimental protocol. Emphasis is placed on a thorough hazard analysis and risk mitigation strategy, which is critical when handling highly reactive reagents such as chlorosulfonic acid. Finally, methods for product purification and analytical characterization are discussed to ensure the isolation of high-purity material suitable for downstream applications.

Introduction

Thiophene-based sulfonyl chlorides are a class of compounds that have garnered significant attention in medicinal chemistry. They serve as versatile building blocks for the synthesis of sulfonamides, a privileged scaffold in numerous therapeutic agents. This compound (CAS No: 2766-74-7) is a particularly valuable intermediate, utilized in the preparation of various biologically active molecules.[1] Its synthesis from 2-chlorothiophene via direct chlorosulfonation is an efficient and common industrial route.

This guide is designed for chemistry professionals in research and development. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the process, explaining the causality behind experimental choices and embedding critical safety protocols to create a self-validating and reliable synthetic method.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 2-chlorothiophene is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[2] The thiophene ring, while aromatic, is generally more reactive towards electrophiles than benzene.[3]

2.1 Generation of the Electrophile

The primary sulfonating agent, chlorosulfonic acid (ClSO₃H), serves as the source of the electrophile. It is a powerful reagent that reacts to generate the chlorosulfonium cation (⁺SO₂Cl), which is the active electrophile in this reaction.

2.2 Regiochemical Control

The regiochemical outcome of the substitution is dictated by the directing effects of the chlorine atom on the thiophene ring. Halogens are deactivating substituents due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (the sigma complex).

In the case of 2-chlorothiophene, the chlorine atom directs the incoming electrophile to the C5 position (the para position relative to the chlorine). This is the most electronically favorable position for substitution, as it allows for resonance stabilization of the reaction intermediate without disrupting the aromaticity of the ring as significantly as substitution at other positions.[3] Substitution at C3 is sterically hindered and electronically less favored.

Hazard Analysis and Risk Mitigation

The reagents used in this synthesis are hazardous and require strict adherence to safety protocols. A thorough understanding of these risks is paramount for the safe execution of this procedure.

| Reagent | CAS No. | Key Hazards | Mitigation Measures |

| 2-Chlorothiophene | 96-43-5 | Highly flammable liquid and vapor.[4][5] Toxic if swallowed, in contact with skin, or if inhaled.[4][6] Causes skin and serious eye irritation.[5][7] Pungent stench. | Handle only in a well-ventilated chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles. Ground all equipment to prevent static discharge.[4][5] |

| Chlorosulfonic Acid | 7790-94-5 | Reacts violently and explosively with water.[8][9] Causes severe skin burns and eye damage.[8][10] Fatal if inhaled.[10][11] Strong oxidant and corrosive.[12][13] | Must be handled under anhydrous conditions in a chemical fume hood. Use a face shield, chemical splash goggles, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[8][11] Keep away from water, alcohols, and combustible materials.[12][14] Have an appropriate spill kit (e.g., dry sand, vermiculite) readily available. |

Critical Safety Insight: The most significant operational risk is the uncontrolled reaction of chlorosulfonic acid with water or moisture. This reaction is extremely violent and generates large volumes of corrosive hydrogen chloride and sulfuric acid mist.[15] All glassware must be rigorously dried, and the reaction should be protected from atmospheric moisture. The quenching step is particularly hazardous and must be performed by carefully and slowly adding the reaction mixture to ice, never the other way around.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

4.1 Materials and Equipment

-

Reagents: 2-Chlorothiophene (≥98%), Chlorosulfonic acid (≥99%), Dichloromethane (anhydrous), Saturated sodium bicarbonate solution, Saturated brine solution, Anhydrous sodium sulfate, Crushed ice.

-

Equipment: Three-necked round-bottom flask, pressure-equalizing dropping funnel, magnetic stirrer, thermometer, condenser with a drying tube (e.g., filled with CaCl₂), ice-water bath, separatory funnel, rotary evaporator, high-vacuum distillation apparatus.

4.2 Experimental Workflow Diagram

4.3 Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. The third neck should be fitted with a condenser topped with a drying tube. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Charging: Charge the flask with 2-chlorothiophene (e.g., 59.3 g, 0.5 mol).

-

Cooling: Cool the flask to between -5 °C and 0 °C using an ice-salt bath. Begin stirring to ensure uniform temperature.

-

Addition of Chlorosulfonic Acid: Charge the dropping funnel with chlorosulfonic acid (e.g., 116.5 g, 1.0 mol, 2.0 equiv.). Add the chlorosulfonic acid dropwise to the stirred 2-chlorothiophene solution over a period of 1-2 hours. Causality Check: The rate of addition is critical. A slow, controlled addition is necessary to manage the highly exothermic nature of the reaction and prevent the formation of unwanted byproducts. The internal temperature must be maintained below 0 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours. The reaction progress can be monitored by TLC or GC analysis of quenched aliquots.

-

Quenching: In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water (approx. 500 g). While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture onto the ice. Safety Critical Step: This process will generate significant amounts of HCl gas and must be performed in an efficient fume hood. Never add water to the reaction mixture directly.

-

Workup and Extraction: Allow the quenched mixture to warm to room temperature. Transfer the mixture to a separatory funnel. The layers should be separated. Extract the aqueous layer with dichloromethane (2 x 100 mL) to recover all the product.[16]

-

Washing: Combine the organic layers. Wash the combined organic extract sequentially with water (1 x 200 mL), saturated sodium bicarbonate solution (1 x 250 mL), and finally with brine (1 x 100 mL).[16] Validation Check: The bicarbonate wash is essential to neutralize any remaining acidic species (HCl, H₂SO₄, excess ClSO₃H), which could otherwise degrade the product during concentration and distillation.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which may appear as a pale yellow viscous liquid or semi-solid.[16]

4.4 Purification

The crude this compound is best purified by high-vacuum distillation. This step is crucial for removing non-volatile impurities and any potential disubstituted byproducts. The product typically distills at 110-117 °C under reduced pressure.[16]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Colorless to light yellow liquid or semi-solid |

| Molecular Formula | C₄H₂Cl₂O₂S₂[17] |

| Molecular Weight | 217.09 g/mol [18] |

| Boiling Point | 112-117 °C (lit.) |

| Density | 1.623 g/mL at 25 °C (lit.) |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two thiophene protons.[19] |

| IR Spectroscopy | Strong absorptions characteristic of a sulfonyl chloride group (SO₂) around 1380 cm⁻¹ and 1180 cm⁻¹.[17] |

| Mass Spectrometry | Molecular ion peak consistent with the isotopic pattern for two chlorine atoms.[17] |

Troubleshooting and Process Optimization

-

Low Yield: Often caused by incomplete reaction or loss during workup. Ensure the reaction has gone to completion before quenching. Be meticulous during the extraction phase to prevent product loss.

-

Dark-Colored Product: Indicates decomposition or side reactions, often due to poor temperature control. Maintaining the reaction temperature below 0 °C is the most critical parameter for ensuring high purity.

-

Water Contamination: If the product comes into contact with water, it will hydrolyze to the corresponding sulfonic acid. Ensure all equipment is dry and the workup is performed efficiently.

-

Optimization: The molar ratio of chlorosulfonic acid can be adjusted. While a 2:1 ratio is common, reducing it to ~1.5 equivalents can sometimes minimize the formation of sulfone byproducts, though it may require longer reaction times.

Conclusion

The chlorosulfonation of 2-chlorothiophene is an effective and direct method for producing high-purity this compound. Success hinges on a deep understanding of the electrophilic substitution mechanism, stringent control of reaction parameters—most notably temperature—and an unwavering commitment to safety protocols due to the hazardous nature of chlorosulfonic acid. The detailed protocol and insights provided herein constitute a robust framework for researchers and drug development professionals to safely and efficiently synthesize this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. echemi.com [echemi.com]

- 13. CHLOROSULFONIC ACID (ICSC) [erc.mp.gov.in]

- 14. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 15. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 16. This compound CAS#: 2766-74-7 [chemicalbook.com]

- 17. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. This compound(2766-74-7) 1H NMR [m.chemicalbook.com]

5-Chlorothiophene-2-sulfonyl chloride chemical structure and properties

An In-Depth Technical Guide to 5-Chlorothiophene-2-sulfonyl chloride: Synthesis, Properties, and Applications

Introduction

This compound (CAS No. 2766-74-7) is a highly reactive, multifunctional heterocyclic compound. It serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1] Its structure, which combines an electron-rich thiophene ring with a strongly electrophilic sulfonyl chloride group, makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its applications, grounded in established scientific literature. As a versatile reagent, it is particularly noted for its role in creating sulfonamide derivatives, many of which exhibit significant biological activity.[1][3] Its applications range from the development of inhibitors for treating Alzheimer's disease to the synthesis of novel anti-cancer agents.[4][5][6]

Section 1: Molecular Structure and Physicochemical Properties

The unique reactivity of this compound stems from its distinct molecular architecture. The thiophene ring is an aromatic heterocycle, while the sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution. The chlorine atom at the 5-position modulates the electronic properties of the thiophene ring.

Chemical Identifiers:

-

IUPAC Name: this compound

-

SMILES: Clc1ccc(s1)S(Cl)(=O)=O[7]

-

InChI Key: SORSTNOXGOXWAO-UHFFFAOYSA-N[7]

A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 2766-74-7 | [1][4][7][8] |

| Molecular Formula | C₄H₂Cl₂O₂S₂ | [1][4][8] |

| Molecular Weight | 217.09 g/mol | [4][7][8] |

| Appearance | Colorless to light yellow liquid or semi-solid | [1][4] |

| Melting Point | 25 - 28 °C | [1] |

| Boiling Point | 112-117 °C (lit.); 66 °C @ 0.05 mmHg | [1][7] |

| Density | 1.623 g/mL at 25 °C (lit.) | [2][7] |

| Refractive Index | n20/D 1.586 (lit.) | [2][7] |

| Solubility | Not miscible in water | [2][9] |

| Stability | Moisture sensitive | [9][10][11] |

Section 2: Synthesis via Electrophilic Aromatic Substitution

Expertise & Experience: The Rationale Behind the Synthesis

The standard synthesis of this compound is a classic example of electrophilic aromatic substitution on a heterocyclic ring.[2][4] The starting material, 2-chlorothiophene, possesses a thiophene ring that is inherently activated towards electrophilic attack compared to benzene. The chlorine atom at the 2-position is an ortho, para-director. In the context of the thiophene ring, this directs incoming electrophiles to the 3- and 5-positions.[12] Steric hindrance from the adjacent chloro group at position 2 disfavors substitution at the 3-position. Consequently, the electrophile, in this case, the chlorosulfonyl group (-SO₂Cl) generated from chlorosulfonic acid, preferentially attacks the sterically accessible and electronically favorable 5-position. Phosphorus pentachloride is often used as a co-reagent with chlorosulfonic acid to ensure the formation of the sulfonyl chloride.[2][4]

Trustworthiness: A Self-Validating Synthesis Protocol

The following protocol, adapted from established literature, describes a reliable method for the preparation of this compound.[4] Each step includes checks and expected observations to ensure the reaction is proceeding as intended.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and an air condenser connected to a gas outlet (to vent HCl), add chlorosulfonic acid (approx. 5 molar equivalents).

-

Activating Agent Addition: Cool the flask in an ice bath. Cautiously add phosphorus pentachloride (PCl₅, approx. 2 molar equivalents) in portions with vigorous stirring. Observation: A large volume of hydrogen chloride gas will be evolved. The temperature should be maintained below 40 °C.

-

Substrate Addition: Once the PCl₅ has been added, continue cooling in the ice bath. Slowly add 2-chlorothiophene (1 molar equivalent) dropwise via the dropping funnel over approximately one hour. Observation: The solution will turn a dark purple color upon the addition of 2-chlorothiophene, indicating the reaction initiation. HCl gas evolution will continue.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Quenching: The following day, carefully and slowly add the dark purple reaction mixture dropwise to a large beaker containing crushed ice (approx. 3 L for a ~0.7 mol scale reaction) with mechanical stirring. Critical Step: This must be done slowly and with efficient cooling to manage the highly exothermic reaction of excess chlorosulfonic acid with water. Observation: The purple color will disappear, and a colorless emulsion will form.[4]

-

Extraction: Stir the quenched mixture for one hour at room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (CH₂Cl₂, 3 x portions).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Control Point: Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is typically a pale yellow viscous mass.[4]

-

Purification: Purify the crude product by high vacuum distillation (e.g., 110-112 °C at ~7 mmHg) to yield the final product as a colorless to light yellow liquid or semi-solid.[4]

Visualization: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Section 3: Reactivity and Key Transformations

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group. This group is an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]

The most common and synthetically valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines.[1] This reaction is robust, high-yielding, and forms the basis for incorporating the 5-chlorothiophenesulfonyl moiety into drug candidates and other functional molecules.[6]

Trustworthiness: General Protocol for Sulfonamide Formation

-

Setup: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to act as an acid scavenger for the HCl byproduct.

-

Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for several hours to overnight until completion (monitor by TLC or LC-MS).

-

Workup: Quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the base. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify the resulting crude product, typically by silica gel column chromatography or recrystallization.

Visualization: Sulfonamide Formation Pathway

Caption: General reaction pathway for sulfonamide synthesis.

Section 4: Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its applications are defined by the properties of the molecules synthesized from it.

-

Drug Discovery: This is the most significant area of application.

-

Alzheimer's Disease: It is a key reagent in the preparation of Notch-1-sparing γ-secretase inhibitors, a class of molecules investigated for the treatment of Alzheimer's disease.[2][4][5][9]

-

Oncology: It has been used to synthesize derivatives of the natural product tetrandrine. Specifically, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine was found to have potent antiproliferative effects against several liver cancer cell lines.[6]

-

Antibacterial Agents: The sulfonamide derivatives prepared from this compound are a classic scaffold in the development of antibacterial drugs.[1]

-

-

Agrochemicals and Dyes: It serves as a raw material for the synthesis of pesticides, herbicides, and various dyestuffs, where the thiophene sulfonamide structure can impart specific desired properties.[1][2]

-

Materials Science: The compound is employed to create functionalized polymers. Incorporating the sulfonyl group can enhance material properties such as thermal stability and conductivity.[1]

Section 5: Spectroscopic Characterization

While full spectral data is available from sources like PubChem and ChemicalBook, the expected spectroscopic signatures can be predicted from the structure.[13][14]

-

¹H NMR: The spectrum would show two signals in the aromatic region (typically 7.0-8.0 ppm). These signals would appear as two distinct doublets, corresponding to the two non-equivalent protons on the thiophene ring, with a small coupling constant characteristic of thiophene ring protons.

-

¹³C NMR: Four distinct signals would be expected in the aromatic region for the four carbons of the thiophene ring.

-

IR Spectroscopy: The spectrum would be dominated by strong characteristic stretching bands for the sulfonyl group (S=O) around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of two chlorine atoms.

Section 6: Safety, Handling, and Storage

Expertise & Experience: Managing Reactivity this compound is a corrosive and moisture-sensitive compound.[3][10] Its reactivity with water is violent and liberates toxic hydrogen chloride gas.[10][15] Therefore, all handling must be performed in a controlled environment, specifically a certified chemical fume hood, and under anhydrous conditions.

| Hazard Class | GHS Statement | Precaution(s) | Reference(s) |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P280, P302+P361+P354, P305+P354+P338 | [7][10][13] |

| Eye Damage | H318: Causes serious eye damage. | P280, P305+P354+P338 | [13] |

| Reactivity | Reacts violently with water. | P234, P406 | [10][15] |

Safe Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a full-face shield.[10][16]

-

Handling: Avoid all personal contact, including inhalation of vapors.[16] Handle only in a fume hood. Keep away from moisture and incompatible materials like strong bases and oxidizing agents.[10][16]

-

Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[11][16] The recommended storage temperature is 2-8 °C.[1][7] For long-term stability, storing under an inert atmosphere such as argon or nitrogen is highly recommended to prevent degradation from atmospheric moisture.[11][15]

-

Spills: In case of a spill, evacuate the area. Use a dry, inert absorbent material (like sand or vermiculite) to contain the spill. Do not use water. Place the absorbed material in a sealed container for hazardous waste disposal.[16]

Conclusion

This compound is a cornerstone intermediate for chemists in both academic and industrial research. Its straightforward synthesis and the predictable, high-yielding reactivity of its sulfonyl chloride group make it a reliable tool for introducing the 5-chlorothiophenesulfonyl moiety into target molecules. Its proven utility in the synthesis of bioactive compounds, particularly in the pharmaceutical sector, ensures its continued importance as a valuable chemical building block. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2766-74-7 [chemicalbook.com]

- 3. 5-Chlorothiophene-2-sulfinic Acid|7 g/mol|RUO [benchchem.com]

- 4. This compound CAS#: 2766-74-7 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Frontiers | A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma [frontiersin.org]

- 7. 5-氯噻吩-2-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. scbt.com [scbt.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. canbipharm.com [canbipharm.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(2766-74-7) 1H NMR [m.chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Chlorothiophene-2-sulfonyl chloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5-Chlorothiophene-2-sulfonyl chloride

Introduction: Understanding the Molecule

This compound (CAS No: 2766-74-7) is a sulfonylthiophene derivative that serves as a critical intermediate in organic synthesis.[1][2] Its utility is particularly noted in the pharmaceutical and agrochemical industries.[3][4] Researchers utilize this compound in the preparation of various novel molecules, including Notch-1-sparing γ-secretase inhibitors, which have been investigated for the treatment of Alzheimer's disease.[1][2][3] Synthetically, it is often prepared by reacting 2-chlorothiophene with chlorosulfonic acid.[2][3][5] However, its reactive nature, particularly the sulfonyl chloride functional group, necessitates a robust understanding of its hazards and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety and handling precautions required for this compound, designed for laboratory and drug development professionals.

Chapter 1: Hazard Identification and Analysis

The primary and most immediate danger of this compound is its corrosive nature.[6] It is classified as a substance that causes severe skin burns and eye damage.[7][8] This corrosivity is a direct result of the sulfonyl chloride moiety, which is highly susceptible to hydrolysis. Contact with moisture, including humidity in the air or on the skin, can lead to the formation of hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[5]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for this compound are summarized below.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage[7][8][9] |

| Serious Eye Damage/Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage[8][9] |

| Corrosive to Metals | 1 | GHS05 | Danger | H290: May be corrosive to metals[9] |

Physical and Chemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 2766-74-7 | [7][9][10] |

| Molecular Formula | C₄H₂Cl₂O₂S₂ | [10][11] |

| Molecular Weight | 217.09 g/mol | [10] |

| Appearance | Light yellow solid or semi-solid | [3][11] |

| Boiling Point | 112-117 °C | [3][10] |

| Density | 1.623 g/mL at 25 °C | [3][10] |

| Moisture Sensitivity | Reacts violently with water; moisture sensitive | [5][6][7][11] |

| Solubility | Not miscible in water | [3][4] |

Chapter 2: The Hierarchy of Controls: A Framework for Safety

Effective safety management relies on a multi-layered approach to mitigate risk. The hierarchy of controls prioritizes the most effective measures down to the least. For a reactive chemical like this compound, this framework is critical.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, eliminating this specific reagent may not be possible. Substitution with a less hazardous alternative should be considered if the chemical synthesis pathway allows.

-

Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this is the most critical layer.

-

Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of any dust or fumes and to contain potential spills.[6][12]

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[6][9]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Proximity is crucial in case of accidental contact.[6][13]

-

-

Administrative Controls: These are work practices and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical before they begin work.

-

Restricted Access: Limit access to areas where this chemical is stored or used.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it protects the user from exposure.

Chapter 3: Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are non-negotiable. The corrosive nature of this compound demands comprehensive protection.

| Protection Type | Specification | Rationale and Source |

| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes and dust, which can cause permanent eye damage.[6][9][10] |

| Hand Protection | Impermeable, chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which leads to severe burns. Always check glove compatibility charts and inspect gloves for tears or holes before use.[6][10] |

| Skin and Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. | Protects skin from accidental spills. All skin should be covered.[6][9][14] |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. In case of ventilation failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) is necessary. | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[6][12][14] |

Chapter 4: Core Experimental Protocols

Safe Handling and Storage Workflow

Objective: To outline the standard procedure for safely handling and storing this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate PPE (as defined in Chapter 3)

-

Spatula, weighing paper/boat

-

Airtight, clearly labeled container for storage

-

Inert gas (Argon or Nitrogen) source

Procedure:

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clean and free of incompatible materials, especially water and strong bases.[6][7] Don all required PPE.

-

Dispensing: Conduct all weighing and dispensing of the solid compound inside the fume hood.[6]

-

Moisture Control: This compound is moisture-sensitive.[5][6] Minimize its exposure to the atmosphere. If storing for long periods, consider doing so under an inert atmosphere (e.g., Argon) to prevent degradation.[6][15]

-

Container Management: Keep the primary container tightly sealed when not in use.[9][15] Use only the original packaging or a compatible, properly labeled secondary container.[6][15]

-

Storage: Store the container in a cool, dry, well-ventilated area designated for corrosive materials.[6][9][15] The recommended storage temperature is 2-8°C.[1][6][10] Store away from incompatible materials such as strong bases, oxidizing agents, and foodstuff containers.[6][7][9] Ensure the storage area is secure and locked.[7][9][15]

-

Housekeeping: After handling, wash hands and any exposed skin thoroughly with soap and water.[7][9] Decontaminate the work surface and any equipment used.

Accidental Release and Spill Cleanup Protocol (Minor Spill)

This protocol applies to minor spills (<1 Liter) that can be safely managed by trained laboratory personnel.

Caption: Workflow for handling a minor laboratory chemical spill.

Procedure:

-

Alert & Evacuate: Immediately alert personnel in the vicinity.[16] Ensure the area is clear of non-essential staff.

-

Assess: Quickly assess the spill size and ensure there is no immediate fire hazard.[17]

-

Protect: If safe to do so, don the appropriate PPE, including respiratory protection if dust is present or ventilation is poor.[9][18]

-

Contain: Prevent the spill from spreading. For a solid, this involves preventing it from becoming airborne. For liquids, use an inert, dry absorbent material like sand, earth, or vermiculite to create a dike around the spill.[6][18][19] Do not use combustible materials like paper towels.[19]

-

Clean Up: Gently cover the spill with the absorbent material, working from the outside in.[16][18] Once the material is fully absorbed, carefully sweep or scoop it into a suitable, labeled container for hazardous waste disposal.[6][7] Avoid generating dust.[9]

-

Decontaminate: Wash the spill area thoroughly with soap and water, and dry with absorbent pads.[18]

-

Dispose: Seal the waste container and dispose of it, along with any contaminated PPE, according to institutional and local hazardous waste regulations.[7][9]

Chapter 5: Emergency and First Aid Procedures

Immediate and correct first aid is vital in mitigating the severe effects of exposure. Medical attention should always be sought following any direct contact.[6]

First Aid Decision Flow

Caption: Immediate first aid actions based on the route of exposure.

-

Skin Contact: Blistering and progressive ulceration can occur if treatment is not immediate.[6] Quickly remove all contaminated clothing and shoes.[9] Immediately flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[6][9] Seek immediate medical attention.[7]

-

Eye Contact: This constitutes a medical emergency. Corneal burns may lead to permanent damage.[6] Immediately hold the eyelids apart and flush the eye continuously with running water for at least 15 minutes.[7][9] Ensure complete irrigation of the eye.[9] Removal of contact lenses should only be done by skilled personnel.[9] Transport to a hospital or doctor without delay.[9]

-

Inhalation: Exposure may cause a burning sensation in the throat, coughing, or wheezing.[6] Remove the individual from the contaminated area to fresh air.[7][9] Keep the person warm and at rest in a position comfortable for breathing.[7][9] If breathing is difficult or stops, provide artificial respiration.[7] Seek immediate medical attention.[6][7]

-

Ingestion: Corrosive burns may appear around the lips.[6] Do NOT induce vomiting.[7][9] If the person is conscious, rinse their mouth out with water and have them drink a small amount of water.[6][9] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[6][9]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: 2766-74-7 [chemicalbook.com]

- 3. This compound | 2766-74-7 [chemicalbook.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. canbipharm.com [canbipharm.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 5-クロロチオフェン-2-スルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 17. chemkleancorp.com [chemkleancorp.com]

- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 19. jk-sci.com [jk-sci.com]

5-Chlorothiophene-2-sulfonyl chloride material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 5-Chlorothiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data sheet (MSDS) for this compound, a critical reagent in pharmaceutical and agrochemical synthesis. Beyond a simple recitation of safety data, this document delves into the practical implications of the compound's properties, offering insights to ensure its safe and effective use in a research and development setting.

Chemical Identity and Significance

This compound, identified by CAS number 2766-74-7, is a sulfonylthiophene derivative with the molecular formula C₄H₂Cl₂O₂S₂.[1][2][3] Its utility in organic synthesis is significant, particularly as an intermediate in the creation of complex molecules.[2] Notably, it is a key building block in the preparation of Notch-1-sparing γ-secretase inhibitors, which are under investigation for the treatment of Alzheimer's disease.[4][5][6] Its application also extends to the development of sulfonamide-based drugs and functionalized polymers in materials science.[2]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 2766-74-7[7][8] |

| Molecular Formula | C₄H₂Cl₂O₂S₂[1][2] |

| Molecular Weight | 217.09 g/mol [3] |

| Synonyms | 5-Chloro-2-thiophenesulfonyl chloride, 2-Chloro-5-chlorosulfonylthiophene[1][7] |

Hazard Identification and Risk Mitigation

According to the 2012 OSHA Hazard Communication Standard, this compound is classified as a hazardous chemical.[7] The primary hazard is its corrosive nature, causing severe skin burns and eye damage.[1][7][9]

Hazard Classification:

The signal word for this chemical is "Danger".[1][7] A key hazard not otherwise classified is that it reacts violently with water.[7]

Diagram 1: Hazard Mitigation Workflow

Caption: A workflow diagram illustrating the mitigation of primary hazards associated with this compound.

First-Aid Measures: An Immediate Response Protocol

In the event of exposure, immediate action is critical. The following steps are based on established safety protocols.

Table 2: Emergency First-Aid Procedures

| Exposure Route | Immediate Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][7] Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][7] Seek immediate medical attention.[1][7] |

| Inhalation | Move the exposed person to fresh air.[1][7] If not breathing, provide artificial respiration.[1][7] Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[10] If the person is conscious, have them drink plenty of water; milk may be given afterward.[1] Seek immediate medical attention.[1] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

While this compound has a high flash point of 113 °C (235.4 °F), it is combustible.[7][8]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]

-

Hazardous Combustion Products: In a fire, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[7][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release

Proper containment and cleanup are essential to prevent environmental contamination and further exposure.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][7]

-

Containment and Cleanup: For spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][7] Avoid creating dust. For larger spills, contain the spillage using bunding.[10] Do not discharge into drains or rivers.[10]

Handling, Storage, and Stability

Handling

Handle this compound only in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid direct contact with the substance, and do not breathe in dust or vapors.[1][10] Always wash hands thoroughly after handling.[8]

Storage

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][10] This material is moisture-sensitive and should be stored under an inert atmosphere, such as argon.[1][10]

Stability and Reactivity

This compound is stable under normal conditions.[10] However, it is incompatible with strong bases and strong oxidizing agents.[7][10] It also reacts violently with water.[7] Avoid exposure to heat, moist air, and humidity.[10]

Exposure Controls and Personal Protection

Engineering Controls

Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[11]

Diagram 2: Personal Protective Equipment (PPE) Protocol

Caption: A diagram outlining the essential personal protective equipment for handling this compound.

Physical and Chemical Properties

Table 3: Physical and Chemical Data

| Property | Value |

| Physical State | Solid[1][7] |

| Appearance | Light yellow to colorless[1][2][7] |

| Odor | Pungent[1][7] |

| Melting Point | 25 - 28 °C (77 - 82.4 °F)[2][7] |

| Boiling Point | 80 - 82 °C (176 - 179.6 °F) @ 1 mmHg[7] |

| Flash Point | 113 °C (235.4 °F)[7] |

| Density | 1.623 g/mL at 25 °C[3][4] |

| Solubility in Water | Not miscible[4][5] |

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] The primary health hazards are due to its corrosive nature, which can cause severe burns to the skin and eyes.[1][7] Ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach.[1]

Ecological Information

There is limited information available on the ecological effects of this compound. It is not expected to persist in the environment and is likely to be mobile due to its volatility.[1][7] It is advised not to empty this chemical into drains.[7]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Disposal should be in accordance with federal, state, and local environmental regulations. It is recommended to dispose of this material and its container at a licensed hazardous-waste disposal facility.

Conclusion

This compound is a valuable reagent in chemical synthesis but demands careful handling due to its corrosive and water-reactive properties. A thorough understanding and implementation of the safety protocols outlined in this guide are paramount for researchers and scientists. By adhering to these guidelines, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-氯噻吩-2-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 2766-74-7 [chemicalbook.com]

- 5. This compound | 2766-74-7 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. canbipharm.com [canbipharm.com]

- 11. echemi.com [echemi.com]

Spectroscopic data of 5-Chlorothiophene-2-sulfonyl chloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chlorothiophene-2-sulfonyl chloride

Introduction: Elucidating the Molecular Signature

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the reactive sulfonyl chloride moiety and the specific substitution pattern on the thiophene ring. Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm identity, and understand its reactivity in downstream applications. This guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular fingerprint of this compound (CAS: 2766-74-7, Molecular Formula: C₄H₂Cl₂O₂S₂).[3][4] We will delve into not just the data itself, but the underlying chemical principles that give rise to the observed spectra, offering a framework for researchers to confidently interpret their own analytical results.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the electronic environment of the hydrogen atoms in a molecule. For this compound, the spectrum is characteristically simple, showing two signals corresponding to the two protons on the thiophene ring.

Data Summary

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~7.6 | Doublet (d) | ~4.0 - 4.4 |

| H-4 | ~7.2 | Doublet (d) | ~4.0 - 4.4 |

Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Expert Interpretation

The thiophene ring contains two vicinal protons at the C-3 and C-4 positions. Their mutual interaction results in both signals appearing as doublets, with a typical coupling constant (³JHH) of approximately 4.0-4.4 Hz. The distinct downfield chemical shifts are a direct consequence of the electron-withdrawing nature of the substituents. The sulfonyl chloride (-SO₂Cl) group at C-2 is a powerful electron-withdrawing group, significantly deshielding the adjacent proton (H-3) and shifting it further downfield (~7.6 ppm). The chlorine atom at C-5 also exerts an electron-withdrawing effect, influencing H-4. This clear separation and distinct multiplicity provide unambiguous confirmation of the 2,5-substitution pattern on the thiophene ring.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton